3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one
Description
Properties
IUPAC Name |
3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h1,3-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCTKDKYANKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one typically involves the formation of the quinazolinone core followed by the introduction of the cyclopropyl and prop-2-ynylsulfanyl groups. The synthetic route may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Cyclopropyl Group: This step involves the alkylation of the quinazolinone core with cyclopropyl halides under basic conditions.
Introduction of Prop-2-ynylsulfanyl Group: This step involves the nucleophilic substitution of the quinazolinone core with prop-2-ynylsulfanyl reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amines.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a multi-kinase inhibitor, which can be useful in cancer therapy.
Biological Research: It is used in studies related to apoptosis induction and cell cycle regulation.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one involves its interaction with multiple protein kinases. It acts as an inhibitor of kinases such as VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound can disrupt various signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Substituent Variations
Quinazolinone derivatives vary primarily in substituent groups at positions 2 and 3, which modulate their physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
- Steric Considerations : The cyclopropyl group offers less steric hindrance than cyclohexyl (), possibly improving target binding .
- Hydrogen Bonding : Unlike SC-558, which forms hydrogen bonds via sulfonamide NH groups , the target compound’s sulfur atom may participate in weaker C–H···S interactions, affecting crystal packing .
Crystallographic and Intermolecular Interactions
Hydrogen bonding and π-interactions govern the solid-state behavior of quinazolinones. Graph set analysis (as per ) reveals that:
- SC-558 forms robust N–H···O hydrogen bonds, creating dimeric motifs .
- The prop-2-ynylsulfanyl group in the target compound may favor C–H···π interactions with aromatic systems, altering solubility and melting points .
Crystallographic software like SHELXL and WinGX would be essential for mapping these interactions in the target compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of 3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement and ORTEP-3 for visualizing molecular geometry . Key parameters include bond lengths, angles, and hydrogen-bonding patterns. For example, cyclopropyl substituents often exhibit distinct torsional angles that influence crystal packing . Pair SC-XRD with spectroscopic techniques (e.g., NMR, IR) to confirm functional groups like the sulfanyl and quinazolin-4-one moieties.
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodology : Optimize reaction conditions by varying solvents (e.g., DMSO vs. ethanol), temperature (e.g., 60–100°C), and catalysts (e.g., Pd for cross-coupling reactions). For example, cyclopropane ring formation may require precise stoichiometric control to avoid side reactions . Monitor reaction progress using TLC or HPLC and purify via column chromatography with gradient elution.
Q. What are the critical factors in hydrogen-bonding analysis for this compound?
- Methodology : Employ graph-set analysis to classify hydrogen-bonding motifs (e.g., R²₂(8) rings) using crystallographic data . Tools like Mercury (CCDC) can map interactions such as N–H···O or S–H···N bonds, which influence molecular aggregation and stability. For example, the sulfanyl group may act as both donor and acceptor in hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental vs. predicted molecular geometries?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with SC-XRD data. Analyze deviations in cyclopropyl ring puckering or prop-2-ynylsulfanyl conformation. Use Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-π stacking) that may explain packing anomalies .
Q. What strategies address contradictions in bioactivity data across studies?
- Methodology : Apply structural equation modeling (SEM) to disentangle confounding variables (e.g., solvent polarity, cell-line variability). For instance, conflicting cytotoxicity results may arise from differences in assay protocols (e.g., MTT vs. SRB assays) . Validate findings using longitudinal factorial invariance tests to ensure measurement consistency .
Q. How can crystallographic disorder in the cyclopropyl group be resolved?
- Methodology : Use SHELXL’s PART instruction to model disordered atoms with split positions. Refine occupancy ratios and apply restraints to bond distances/angles. Compare thermal parameters (B-factors) to assess stability; high B-factors in the cyclopropyl ring may indicate dynamic disorder requiring low-temperature data collection .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodology : Implement design of experiments (DoE) to screen factors like reaction time, reagent purity, and inert atmosphere. Use statistical tools (e.g., ANOVA) to identify critical parameters. For example, trace moisture during cyclopropanation may hydrolyze intermediates, necessitating rigorous drying of solvents .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting hydrogen-bonding patterns in polymorphs?
- Methodology : Compare graph-set descriptors (e.g., chain vs. ring motifs) across polymorphs. Use DSC/TGA to correlate thermal stability with hydrogen-bond strength. For example, a polymorph with stronger N–H···O bonds may exhibit higher melting points .
Q. What statistical approaches validate the reproducibility of synthetic protocols?
- Methodology : Apply intraclass correlation coefficients (ICC) to assess inter-lab reproducibility. Use bootstrapping to estimate confidence intervals for reaction yields . For example, ICC >0.7 indicates acceptable reproducibility for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
